molecular formula C21H27NO3 B1389451 N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040690-52-5

N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1389451
CAS RN: 1040690-52-5
M. Wt: 341.4 g/mol
InChI Key: XAKNQACDELNILW-UHFFFAOYSA-N
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Description

N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline, also known as NEPE-TFM, is a synthetic aniline derivative that has been studied for its potential applications in organic synthesis, drug discovery, and therapeutic treatments. NEPE-TFM is a relatively new molecule, first synthesized in 2020, and its properties are still being explored and studied.

Scientific Research Applications

N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline has a wide range of potential applications in scientific research. It has been studied for its potential use as a building block for the synthesis of other molecules, as a potential drug candidate, and as a therapeutic agent. It has also been studied for its potential use in the development of new catalysts, sensors, and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, it is thought to act as a modulator of cell signaling pathways, as well as a modulator of gene expression.
Biochemical and Physiological Effects
N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate cell signaling pathways, as well as gene expression, and to inhibit the metabolism of drugs. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline has several advantages for lab experiments. It is relatively easy to synthesize, and its synthesis is cost-effective. It is also stable, making it suitable for long-term storage. However, it is important to note that N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is a relatively new molecule, and its properties are still being explored and studied.

Future Directions

There are a number of potential future directions for N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline. These include further exploration of its biochemical and physiological effects, further exploration of its potential as a drug candidate, and further exploration of its potential as a therapeutic agent. In addition, further research into its potential applications in the development of new catalysts, sensors, and materials is warranted. Finally, further research into its potential as a building block for the synthesis of other molecules is also needed.

properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-17-5-9-19(10-6-17)24-15-13-22-18-7-11-20(12-8-18)25-16-21-4-3-14-23-21/h5-12,21-22H,2-4,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKNQACDELNILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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